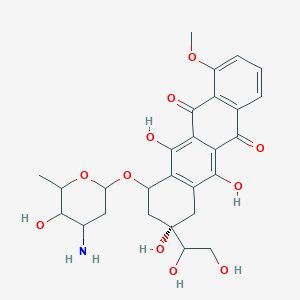
Mescaline NBOMe (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mescaline is a psychedelic phenethylamine that activates serotonin receptors, with preference for 5-HT2A over 5-HT2C (EC50 = 4 and 24 μM, respectively). Mescaline NBOMe is a derivative of mescaline having an N-(2-methoxybenzyl) addition at the amine. This addition on related phenethylamines increases the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Chemical Properties and Pharmacological Effects
Mescaline NBOMe hydrochloride is a derivative of the 2C family compounds and belongs to a new class of potent serotonin 5-HT2A receptor agonist hallucinogens. These substances are known for their chemical structures resembling the natural hallucinogenic alkaloid mescaline. They are sold mainly via the internet as an alternative to other hallucinogens like LSD. The pharmacological properties of Mescaline NBOMe are largely unexplored, with limited in vivo and in vitro studies focusing mainly on its hallucinogenic effects and affinity for 5-HT2A receptors (Kamińska, Świt, & Malek, 2020).
Neurochemistry and Behavioral Effects
Research on mescaline and its analogs, including Mescaline NBOMe, has been conducted to understand their effects on neurochemistry and behavior. These studies highlight the significant alterations these substances can cause in behavior and physiology, revealing their complex interactions with neurotransmitter systems. These substances' influence on serotonin receptors, particularly 5-HT2A, is notable, leading to various psychoactive effects (H. Hardman, Haavik, & Seevers, 1973).
Clinical and Forensic Implications
Mescaline NBOMe's potent hallucinogenic effects have led to several intoxications, overdoses, and fatalities, raising significant public health concerns. The increasing prevalence of these substances as drugs of abuse underscores the need for further research and understanding of their pharmacological and toxicological profiles (Kyriakou et al., 2015).
Therapeutic Potential and Risks
Despite the risks associated with Mescaline NBOMe, there is a contemporary interest in the therapeutic potential of hallucinogenic drugs. Studies suggest that these substances could be beneficial in treating certain psychiatric disorders when used in controlled and supportive therapeutic settings. However, the regulatory and legal hurdles for approving psychedelics as medicines are formidable (J. Rucker, Iliff, & Nutt, 2017).
The synthesis, properties, and environmental applications of nanoscale iron-based materials have also been reviewed and summarized. This includes different physical and chemical methods used for synthesizing nano-iron-based particles with desired size, structure, and surface properties. The review emphasizes important properties of nano-iron-based particles, including the density and intrinsic reactivity of surface sites, and discusses environmental applications of nano-iron particles, including the removal of chlorinated organics, heavy metals, and inorganics (Li et al., 2006).
Propiedades
Nombre del producto |
Mescaline NBOMe (hydrochloride) |
|---|---|
Fórmula molecular |
C19H25NO4 · HCl |
Peso molecular |
367.9 |
InChI |
InChI=1S/C19H25NO4.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H |
Clave InChI |
NQWWYUVQNHOSON-UHFFFAOYSA-N |
SMILES |
COC1=CC(CCNCC2=C(OC)C=CC=C2)=CC(OC)=C1OC.Cl |
Sinónimos |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



